molecular formula C24H19F2NO2 B11276118 1-(4-fluorobenzyl)-5-(3-fluorophenyl)-3-hydroxy-4-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one

1-(4-fluorobenzyl)-5-(3-fluorophenyl)-3-hydroxy-4-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11276118
M. Wt: 391.4 g/mol
InChI Key: ORCXFSRIEJYQEN-UHFFFAOYSA-N
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Description

5-(3-Fluorophenyl)-1-[(4-Fluorophenyl)methyl]-3-Hydroxy-4-(4-Methylphenyl)-2,5-Dihydro-1H-Pyrrol-2-One is a complex organic compound with a unique structure that includes fluorine, hydroxyl, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Fluorophenyl)-1-[(4-Fluorophenyl)methyl]-3-Hydroxy-4-(4-Methylphenyl)-2,5-Dihydro-1H-Pyrrol-2-One involves multiple steps, including the formation of the pyrrol-2-one ring and the introduction of fluorine and methyl groups. Common synthetic routes may involve:

    Formation of the Pyrrol-2-One Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of Fluorine Groups: Fluorination reactions using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Addition of Methyl Groups: Methylation reactions using methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlled temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology

In biological research, the compound may be studied for its potential interactions with biological molecules, such as proteins or nucleic acids. Its fluorine atoms can enhance binding affinity and specificity.

Medicine

In medicine, the compound may be investigated for its potential therapeutic properties. Fluorinated compounds are often explored for their ability to modulate biological activity and improve drug efficacy.

Industry

In industry, the compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(3-Fluorophenyl)-1-[(4-Fluorophenyl)methyl]-3-Hydroxy-4-(4-Methylphenyl)-2,5-Dihydro-1H-Pyrrol-2-One involves its interaction with specific molecular targets. The fluorine atoms can form strong hydrogen bonds with target molecules, enhancing binding affinity. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 5-(3-Fluorophenyl)-1-[(4-Fluorophenyl)methyl]-3-Hydroxy-4-(4-Methylphenyl)-2,5-Dihydro-1H-Pyrrol-2-One has a unique combination of fluorine, hydroxyl, and methyl groups, which can enhance its chemical reactivity and biological activity. This makes it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C24H19F2NO2

Molecular Weight

391.4 g/mol

IUPAC Name

2-(3-fluorophenyl)-1-[(4-fluorophenyl)methyl]-4-hydroxy-3-(4-methylphenyl)-2H-pyrrol-5-one

InChI

InChI=1S/C24H19F2NO2/c1-15-5-9-17(10-6-15)21-22(18-3-2-4-20(26)13-18)27(24(29)23(21)28)14-16-7-11-19(25)12-8-16/h2-13,22,28H,14H2,1H3

InChI Key

ORCXFSRIEJYQEN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C(=O)N(C2C3=CC(=CC=C3)F)CC4=CC=C(C=C4)F)O

Origin of Product

United States

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